
DL-Penicillamine
Overview
Description
DL-Penicillamine (3-Sulfanylvaline) is a copper-chelating agent primarily used to treat Wilson’s disease, a genetic disorder characterized by copper accumulation in vital organs. It binds to excess copper, forming stable complexes that are excreted renally, thereby reducing systemic copper levels . Additionally, it is employed in cystinuria to decrease cystine excretion by forming soluble disulfide complexes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Penicillamine can be synthesized through the degradation of penicillin. The process involves several steps:
Alkaline Hydrolysis: Penicillin is hydrolyzed to penicilloic acid.
Decarboxylation: The penicilloic acid is decarboxylated to penilloic acid.
Mercuric Salt Treatment: The penilloic acid is treated with a mercuric salt, such as mercuric chloride, to yield a penicillamine-mercuric salt complex.
Hydrogen Sulfide Treatment: The complex is then treated with hydrogen sulfide to produce penicillamine.
Industrial Production Methods: Industrial production of penicillamine follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Penicillamine undergoes various chemical reactions, including:
Oxidation: Penicillamine can be oxidized to form disulfides.
Reduction: It can be reduced back to its thiol form.
Chelation: Penicillamine forms stable complexes with metal ions such as copper, lead, and mercury
Nucleophilic Addition and Displacement: The thiol group in penicillamine participates in nucleophilic addition and displacement reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like dithiothreitol.
Chelation: Metal ions such as copper sulfate or lead acetate.
Major Products:
Disulfides: Formed during oxidation.
Metal Complexes: Formed during chelation with metal ions.
Scientific Research Applications
Wilson's Disease
Wilson's disease is a genetic disorder that leads to excessive copper accumulation in the body. DL-Penicillamine is a first-line treatment for this condition due to its chelating properties.
- Mechanism : this compound binds copper, allowing it to be excreted via the kidneys.
- Efficacy : Studies have shown that long-term treatment with this compound can significantly reduce copper levels, leading to improved liver function and neurological outcomes .
Rheumatoid Arthritis
This compound is also utilized in the management of rheumatoid arthritis, particularly in patients who do not respond to conventional therapies.
- Mechanism : It modulates immune responses and reduces inflammation.
- Clinical Evidence : A controlled trial indicated that patients receiving this compound experienced a reduction in joint swelling and pain .
Dermatological Conditions
This compound has been investigated for its potential use in treating various skin disorders, including scleroderma and psoriasis.
- Case Studies : Some reports suggest that this compound may help alleviate symptoms associated with these conditions by reducing skin fibrosis and inflammation .
Veterinary Applications
This compound is not only used in human medicine but also has significant applications in veterinary practice, particularly for treating copper-associated liver disease in dogs.
- Efficacy in Animals : Research indicates that this compound effectively reduces liver copper levels in affected dogs, leading to clinical improvement .
Heavy Metal Toxicity
This compound has been extensively studied for its role in treating heavy metal poisoning (e.g., lead and mercury).
- Clinical Trials : Various studies have demonstrated its effectiveness in reducing body burden of these metals, with significant improvements noted in patients' symptoms .
Copper Chelation
In addition to Wilson's disease, this compound has shown promise in other conditions characterized by copper overload, such as primary biliary cholangitis.
- Long-Term Outcomes : A study highlighted that patients treated with this compound showed sustained reductions in serum copper levels over time .
Adverse Effects
While this compound is effective, it is also associated with several adverse effects:
- Common Side Effects : Nausea, vomiting, and skin rashes are frequently reported.
- Serious Risks : Rarely, it can lead to severe allergic reactions or renal impairment .
Summary Table of Applications
Application | Mechanism | Evidence Level |
---|---|---|
Wilson's Disease | Copper chelation | High |
Rheumatoid Arthritis | Immune modulation | Moderate |
Dermatological Conditions | Anti-inflammatory effects | Moderate |
Heavy Metal Toxicity | Metal excretion | High |
Veterinary Medicine | Copper reduction in dogs | High |
Mechanism of Action
Penicillamine exerts its effects through several mechanisms:
Chelation: Binds to metal ions such as copper, forming stable complexes that are excreted in the urine.
Immunomodulation: Reduces the number of T-lymphocytes, inhibits macrophage function, and decreases interleukin-1 levels.
Inhibition of Collagen Cross-Linking: Prevents the formation of cross-linked collagen, which is beneficial in treating rheumatoid arthritis.
Comparison with Similar Compounds
Mechanism of Action :
- Copper Chelation : DL-Penicillamine’s thiol (-SH) group enables high-affinity binding to Cu²⁺, facilitating its elimination .
- Immunomodulation: Selectively inhibits T-cell activity without affecting B-cell function, distinguishing it from cytotoxic immunosuppressants .
- Collagen Cross-Link Inhibition : Reduces tissue fibrosis by interfering with collagen maturation .
Adverse Effects :
- Pyridoxine (vitamin B₆) deficiency, leading to optic neuritis .
- Immune suppression and hypersensitivity reactions .
D-Penicillamine
- Key Differences :
- Toxicity : The D-isomer (D-penicillamine) is clinically preferred due to lower toxicity compared to the racemic DL-form. Early studies showed this compound caused severe adverse effects, including optic neuropathy and nephrotoxicity, leading to the adoption of the D-isomer .
- Metabolism : Bacterial NAD-dependent enzymes (e.g., in Bacillus sphaericus) metabolize L-penicillamine faster than the D-isomer, highlighting stereoselective metabolic pathways .
N-Acetyl-DL-Penicillamine
- Efficacy : Superior to this compound in protecting against mercury poisoning in rats, with reduced toxicity .
- Mechanism : Acetylation enhances oral bioavailability and reduces direct thiol-related toxicity .
Ammonium Tetrathiomolybdate
- Mechanism : Forms tripartite complexes with copper and albumin, blocking intestinal copper absorption .
- Advantage : More effective than this compound in treating cuproptosis-related cardiovascular diseases (e.g., atherosclerosis) by directly inhibiting copper-dependent cell death .
Mercaptoethanol
- Mechanism : Thiol compound inducing IgM depolymerization in vitro, similar to this compound’s action on rheumatoid factor .
- Limitation: Limited to research settings due to instability and lack of clinical efficacy in vivo .
Compound | Mechanism | Clinical Use | Toxicity Profile | Key Differentiator |
---|---|---|---|---|
Mercaptoethanol | IgM depolymerization | In vitro research | High reactivity, unstable | Research tool only |
UM4118 (Copper Ionophore)
- Mechanism : Induces cuproptosis by transporting Cu²⁺ into mitochondria, contrasting with this compound’s chelation .
- Application : Effective in SF3B1-mutant acute myeloid leukemia (AML), where copper overload triggers cancer cell death .
Compound | Mechanism | Clinical Use | Toxicity Profile | Key Differentiator |
---|---|---|---|---|
UM4118 | Cu²⁺ ionophore, cuproptosis induction | AML therapy | Targets cancer cells | Opposite mechanism to chelators |
Biological Activity
DL-Penicillamine, a derivative of penicillin, is primarily known for its chelating properties and is used in the treatment of various conditions, including Wilson's disease, cystinuria, and rheumatoid arthritis. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant case studies.
This compound exhibits several biological activities through various mechanisms:
- Metal Chelation : One of the primary actions of this compound is its ability to chelate metals such as copper, lead, and mercury. This property is particularly beneficial in treating Wilson's disease, where it reduces toxic copper levels by converting Cu(II) to Cu(I), which is less likely to bind to proteins .
- Modulation of Immune Responses : Research indicates that this compound can inhibit humoral and cell-mediated immune reactions. It has been shown to modulate inflammatory responses by affecting prostaglandin synthesis and lysosomal enzyme release . Additionally, it may interfere with fibroblast proliferation at sites of inflammation .
- Impact on Collagen and Elastin : this compound disrupts the cross-linking of collagen and elastin fibers by inhibiting lysyl oxidase, an enzyme critical for the formation of these structural proteins. This action is significant in conditions like systemic sclerosis (scleroderma), where skin thickening occurs due to excessive collagen deposition .
- Antioxidant Properties : The compound has demonstrated antioxidant effects that may protect against oxidative stress-related damage in conditions such as Alzheimer's disease .
Therapeutic Applications
This compound is utilized in various clinical settings:
- Wilson's Disease : The most well-known application is in managing Wilson's disease. A retrospective study showed significant improvement in liver function and reduction in serum copper levels among patients treated with this compound .
- Rheumatoid Arthritis : While the exact mechanism remains unclear, this compound appears to suppress disease activity in rheumatoid arthritis patients. It lowers IgM rheumatoid factor without significantly affecting overall immunoglobulin levels .
- Cystinuria : In cystinuria, this compound facilitates the formation of more soluble penicillamine-cysteine disulfides, thus reducing cystine excretion in urine .
- Acute Arsenic Poisoning : Case studies have documented the successful use of this compound in treating arsenic poisoning. In one case involving Navajo children, treatment led to a significant decrease in urinary arsenic levels .
Case Studies
Several notable case studies illustrate the efficacy and challenges associated with this compound therapy:
- Systemic Sclerosis : A cohort study involving 84 patients with rapidly progressive systemic sclerosis found that treatment with a median dose of 750 mg/day resulted in statistically significant improvements in skin involvement and overall disease severity after approximately 29 months of therapy .
- Wilson's Disease Management : In a study involving patients with Wilson's disease treated with this compound, improvements were noted in neurological symptoms and liver function tests. Patients exhibited reduced serum copper levels and improved clinical outcomes after consistent treatment over several months .
- Myasthenia Gravis Induction : A case report documented a patient who developed myasthenia gravis after 15 months on this compound for Wilson's disease. Symptoms resolved upon discontinuation of the drug, highlighting potential adverse effects that require monitoring during treatment .
Summary of Findings
The following table summarizes key findings related to the biological activity and therapeutic applications of this compound:
Q & A
Basic Research Questions
Q. What are the primary safety considerations when handling DL-Penicillamine in laboratory settings?
this compound is classified as a skin irritant (Category 2) and eye irritant (Category 2A) under GHS. Researchers must use PPE (gloves, goggles) and work in well-ventilated areas to avoid inhalation or direct contact. Emergency protocols include rinsing affected areas with water and seeking medical attention for persistent irritation .
Q. How does this compound function as a copper chelator, and what experimental methods validate its efficacy?
this compound binds copper ions via its thiol and amine groups, forming stable complexes. Researchers commonly use inductively coupled plasma mass spectrometry (ICP-MS) or atomic absorption spectroscopy to quantify copper levels in biological samples before and after treatment. Animal models (e.g., Wilson’s disease rodents) are employed to assess copper excretion rates .
Q. What are the standard protocols for synthesizing inorganic materials using this compound as a sulfiding reagent?
this compound acts as a sulfur source in hydrothermal synthesis. For example, violarite (FeNi₂S₄) is synthesized by reacting iron and nickel salts with this compound under controlled pH and temperature (e.g., 180°C for 24 hours). The product is characterized via X-ray diffraction and electron microscopy .
Advanced Research Questions
Q. How can terahertz time-domain spectroscopy (THz-TDS) differentiate this compound enantiomers, and what computational methods support this analysis?
THz-TDS identifies enantiomers by detecting hydrogen-bonding patterns unique to L-, D-, and DL-forms. Density functional theory (DFT) simulations model intramolecular interactions to correlate spectral peaks with structural configurations. This method enables quantification of enantiomeric mixtures via spectral fitting .
Q. What experimental designs address contradictions in this compound’s immunomodulatory effects?
While this compound suppresses primary immune responses (e.g., IgM production in vitro), its role in T-cell inhibition without affecting B-cells requires careful model selection. Researchers use flow cytometry to isolate T-cell subsets and measure cytokine profiles (e.g., IL-2, IFN-γ) in murine autoimmune models to resolve mechanistic discrepancies .
Q. How does this compound interact with copper ionophores like UM4118 in cuproptosis studies, and what co-treatment protocols optimize results?
this compound (chelator) and UM4118 (ionophore) are used in tandem to modulate intracellular copper levels. For AML cell lines, pre-treatment with this compound (100 µM, 6 hours) followed by UM4118 (10 µM) enhances cuproptosis specificity. Viability assays (e.g., MTT) and mitochondrial ROS staining validate synergistic effects .
Q. What methodological strategies mitigate pyridoxine deficiency in long-term this compound studies?
this compound depletes pyridoxine (vitamin B6), leading to neurotoxicity. Researchers supplement animal diets with pyridoxine (5 mg/kg daily) and monitor serum levels via HPLC. Electrophysiological tests (e.g., visual evoked potentials) detect early optic neuritis, allowing dose adjustments .
Q. How can this compound’s role in cardiovascular disease models be optimized to study cuproptosis?
In myocardial ischemia-reperfusion models, this compound (50 mg/kg intraperitoneal) reduces copper overload and attenuates cell death. Researchers pair this with cardiac MRI to assess tissue viability and qPCR to measure cuproptosis markers (e.g., FDX1, LIAS) .
Q. Data Analysis & Experimental Design
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?
Use nonlinear regression (e.g., log-dose vs. response) to calculate EC₅₀ values. For multi-endpoint studies (e.g., copper excretion + immune markers), multivariate ANOVA accounts for correlated variables. Open-source tools like R/Bioconductor handle high-throughput data .
Q. How do researchers validate this compound’s specificity in copper chelation versus other metal ions?
Competitive binding assays with transition metals (e.g., Zn²⁺, Fe³⁺) are performed using isothermal titration calorimetry (ITC). Chelation specificity is confirmed by higher binding constants (Kd) for Cu²⁺ compared to other ions .
Properties
IUPAC Name |
(2S)-2-amino-3-methyl-3-sulfanylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S/c1-5(2,9)3(6)4(7)8/h3,9H,6H2,1-2H3,(H,7,8)/t3-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVNCNSJFMMFHPL-VKHMYHEASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C(=O)O)N)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@H](C(=O)O)N)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6037069 | |
Record name | D-Penicillamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6037069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
CRYSTALS; DECOMP 177.5 °C; SPECIFIC OPTICAL ROTATION: -63 DEG @ 25 °C/D (1N SODIUM HYDROXIDE); HYGROSCOPIC; FREELY SOL IN WATER, SOL IN ETHANOL. /D-PENICILLAMINE HYDROCHLORIDE/, FREELY SOL IN WATER; SLIGHTLY SOL IN ALC; INSOL IN ETHER, CHLOROFORM. | |
Record name | Penicillamine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00859 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | (D)-PENICILLAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3378 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Penicillamine is a chelating agent recommended for the removal of excess copper in patients with Wilson's disease. From in vitro studies which indicate that one atom of copper combines with two molecules of penicillamine. Penicillamine also reduces excess cystine excretion in cystinuria. This is done, at least in part, by disulfide interchange between penicillamine and cystine, resulting in formation of penicillamine-cysteine disulfide, a substance that is much more soluble than cystine and is excreted readily. Penicillamine interferes with the formation of cross-links between tropocollagen molecules and cleaves them when newly formed. The mechanism of action of penicillamine in rheumatoid arthritis is unknown although it appears to suppress disease activity. Unlike cytotoxic immunosuppressants, penicillamine markedly lowers IgM rheumatoid factor but produces no significant depression in absolute levels of serum immunoglobulins. Also unlike cytotoxic immunosuppressants which act on both, penicillamine in vitro depresses T-cell activity but not B-cell activity., The rationale for ... use in cyctinuria is that penicillamine forms a relatively soluble disulfide compound with cysteine through a disulfide interchange mechanism and thereby decr the formation of cystine containing renal stones., Penicillamine chelates mercury, lead, copper, iron, and probably other heavy metals to form stable, soluble complexes that are readily excreted in the urine., The mechanism of action of penicillamine in rheumatoid arthritis is not known, but may involve improvement of lymphocyte function. It markedly reduces IgM rheumatoid factor and immune complexes in serum and synovial fluid, but does not significantly lower absolute concentrations of serum immunoglobulins. In vitro, penicillamine depresses T-cell but not B-cell activity. However, the relationship of these effects to the activity of penicillamine in rheumatoid arthritis is not known., Antiurolithic (cystine calculi) Penicillamine combines chemically with cystine (cysteine-cysteine disulfide) to form penicillamine cysteine disulfide, which is more soluble than cystine and is readily excreted. As a result, urinary cystine concentrations are lowered and the formation of cystine calculi is prevented. With prolonged treatment, existing cystine calculi may be gradually dissolved. | |
Record name | Penicillamine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00859 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | (D)-PENICILLAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3378 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
FINE, WHITE OR PRACTICALLY WHITE, CRYSTALLINE POWDER | |
CAS No. |
771431-20-0, 52-67-5 | |
Record name | D-Valine, 3-mercapto-, labeled with deuterium | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=771431-20-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (-)-Penicillamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52-67-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Penicillamine [USAN:USP:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000052675 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Penicillamine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00859 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | D-Penicillamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6037069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Penicillamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.136 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PENICILLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GNN1DV99GX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | (D)-PENICILLAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3378 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
202-206 °C | |
Record name | Penicillamine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00859 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | (D)-PENICILLAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3378 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.